1-[1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolin-2(1H)-yl]-2,2,2-trifluoroethanone
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Overview
Description
1-[1-(3,4-DIETHOXYBENZYL)-6,7-DIETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2,2,2-TRIFLUORO-1-ETHANONE is a synthetic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[1-(3,4-DIETHOXYBENZYL)-6,7-DIETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2,2,2-TRIFLUORO-1-ETHANONE involves several steps. The starting materials typically include 3,4-diethoxybenzyl chloride and 6,7-diethoxy-3,4-dihydroisoquinoline. The reaction proceeds through a series of nucleophilic substitutions and cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-[1-(3,4-DIETHOXYBENZYL)-6,7-DIETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2,2,2-TRIFLUORO-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating certain medical conditions due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-DIETHOXYBENZYL)-6,7-DIETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2,2,2-TRIFLUORO-1-ETHANONE involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its use in medicinal chemistry.
Papaverine: A naturally occurring alkaloid with spasmolytic properties.
Tetrahydropapaverine: A synthetic derivative with potential therapeutic applications.
1-[1-(3,4-DIETHOXYBENZYL)-6,7-DIETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2,2,2-TRIFLUORO-1-ETHANONE stands out due to its unique trifluoroethanone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H32F3NO5 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
1-[1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C26H32F3NO5/c1-5-32-21-10-9-17(14-22(21)33-6-2)13-20-19-16-24(35-8-4)23(34-7-3)15-18(19)11-12-30(20)25(31)26(27,28)29/h9-10,14-16,20H,5-8,11-13H2,1-4H3 |
InChI Key |
ATMAXLRHQMILJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C(=O)C(F)(F)F)OCC)OCC)OCC |
Origin of Product |
United States |
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